molecular formula C22H27NO3S B5152805 [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

Cat. No. B5152805
M. Wt: 385.5 g/mol
InChI Key: JWKGZUZOQBLMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is not fully understood. However, it is believed to work by binding to the active site of the targeted enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including acetylcholine and dopamine, in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in lab experiments is its potency as an enzyme inhibitor. However, its use is limited by its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of acetylcholinesterase and butyrylcholinesterase in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of [1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a complex process that involves several steps. The first step is the synthesis of 2-(methylthio)benzoyl chloride, which is then reacted with 4-(2-phenoxyethyl)piperidine to form the intermediate product. This intermediate is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol has a wide range of applications in scientific research. It has been shown to be a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool in the study of these enzymes and their role in various physiological processes.

properties

IUPAC Name

[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-27-20-10-6-5-9-19(20)21(25)23-14-11-22(17-24,12-15-23)13-16-26-18-7-3-2-4-8-18/h2-10,24H,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKGZUZOQBLMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)(CCOC3=CC=CC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[2-(Methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol

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